molecular formula C9H9N5OS B259626 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B259626
M. Wt: 235.27 g/mol
InChI Key: RNKIAJOYZMJJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have shown promising results in the development of new drugs, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exhibits its pharmacological activities by interacting with specific cellular targets, including enzymes and receptors. For example, it has been shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a critical role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of microbial pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the structure-activity relationship of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which could provide insights into the design of more potent and selective compounds. Additionally, the use of 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole in the development of new materials and agrochemicals is an area of growing interest.

Synthesis Methods

The synthesis of 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 2-ethylimidazo[2,1-b][1,3,4]thiadiazole with 4-methyl-1,2,5-oxadiazol-3-amine in the presence of a suitable catalyst. This reaction results in the formation of the desired product in good yields.

Scientific Research Applications

2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. One of the major areas of research is the development of new drugs. Studies have shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole, exhibit promising pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

properties

Product Name

2-Ethyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b][1,3,4]thiadiazole

Molecular Formula

C9H9N5OS

Molecular Weight

235.27 g/mol

IUPAC Name

3-(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C9H9N5OS/c1-3-7-11-14-4-6(10-9(14)16-7)8-5(2)12-15-13-8/h4H,3H2,1-2H3

InChI Key

RNKIAJOYZMJJNQ-UHFFFAOYSA-N

SMILES

CCC1=NN2C=C(N=C2S1)C3=NON=C3C

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C3=NON=C3C

Origin of Product

United States

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